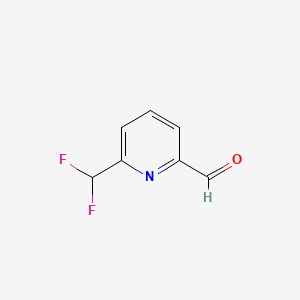

6-(Difluoromethyl)picolinaldehyde

Description

Significance within Halogenated Pyridine (B92270) Aldehyde Chemistry

The presence of the difluoromethyl (-CHF₂) group is central to the chemical importance of 6-(Difluoromethyl)picolinaldehyde. This functional group serves as a bioisostere for a hydroxyl or thiol group, and its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring and the aldehyde function. This electronic effect enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Furthermore, the fluorine atoms in the difluoromethyl group can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for the binding of derivative molecules to biological targets. The stability of the C-F bond also often imparts increased metabolic stability to the final products, a desirable characteristic in the development of new therapeutic agents and agrochemicals.

The strategic placement of the difluoromethyl group at the 6-position of the pyridine ring, adjacent to the nitrogen atom, further modulates the electronic landscape of the molecule. This unique substitution pattern makes this compound a distinct and valuable synthon in the broader class of halogenated pyridine aldehydes.

Overview of Research Trajectories and Interdisciplinary Relevance

The primary research trajectory for this compound is its application as a key intermediate in the synthesis of novel bioactive compounds. Its utility has been notably demonstrated in the field of medicinal chemistry.

A significant example of its application is found in the synthesis of benzenesulfonamide (B165840) compounds that are under investigation as potential therapeutic agents. google.com In a patented synthetic route, this compound serves as a crucial precursor. The process involves the initial preparation of 2-bromo-6-(difluoromethyl)pyridine (B1278245) from 6-bromopicolinaldehyde. This intermediate is then converted to this compound. google.com This aldehyde subsequently undergoes further reactions to construct the final benzenesulfonamide derivatives.

These benzenesulfonamide compounds have been designed to act as inhibitors of voltage-gated sodium channels, with a particular focus on the NaV1.6 channel. google.com The modulation of these ion channels is a key strategy in the development of treatments for neurological disorders, most notably epilepsy. google.com The incorporation of the difluoromethyl-pyridine moiety, originating from this compound, is integral to the structure and, consequently, the potential biological activity of these investigational drugs.

This specific application highlights the interdisciplinary relevance of this compound, bridging the gap between synthetic organic chemistry and pharmaceutical sciences. The demand for such specialized building blocks is driven by the continuous search for new molecular entities with improved efficacy, selectivity, and pharmacokinetic properties.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 208111-30-2 | sigmaaldrich.comambeed.comgoogle.combldpharm.com |

| Molecular Formula | C₇H₅F₂NO | sigmaaldrich.comambeed.com |

| Molecular Weight | 157.12 g/mol | ambeed.com |

Synthesis of this compound

The synthesis of this compound has been documented in patent literature, highlighting its importance as a synthetic intermediate. A key method involves the following steps:

| Step | Reactant(s) | Reagent(s) | Product | Reference |

| 1 | 6-Bromopicolinaldehyde | Diethylaminosulfur trifluoride | 2-Bromo-6-(difluoromethyl)pyridine | google.com |

| 2 | 2-Bromo-6-(difluoromethyl)pyridine | Isopropylmagnesium chloride lithium chloride complex, N,N-dimethylformamide | This compound | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXXMSYHFUPWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598361 | |

| Record name | 6-(Difluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208111-30-2 | |

| Record name | 6-(Difluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(difluoromethyl)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 6 Difluoromethyl Picolinaldehyde and Its Congeners

Strategic Approaches to Incorporate the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is a key pharmacophore, acting as a lipophilic bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and binding affinity. nih.govresearchgate.net Consequently, robust methods for its installation onto a pyridine (B92270) scaffold are of paramount importance.

Radical Difluoromethylation Techniques

Radical difluoromethylation has emerged as a powerful and versatile strategy for C-H functionalization, allowing for the direct introduction of the CF₂H group onto heterocyclic systems. rsc.org These methods often utilize photoredox catalysis to generate difluoromethyl radicals from readily available precursors. rsc.org

Recent advancements have demonstrated the site-selective C-H difluoromethylation of pyridines through the use of oxazino pyridine intermediates. researchgate.netresearchgate.net This approach allows for a switch in regioselectivity. Under basic conditions, the oxazino pyridine intermediate is nucleophilic at the β- and δ-positions, leading to meta-difluoromethylation upon reaction with a radical source. researchgate.netuni-muenster.de This strategy solves the long-standing challenge of accessing the meta-position of the pyridine ring, which is electronically disfavored for radical attack in standard Minisci-type reactions. uni-muenster.de The mild conditions of these radical processes, including photoredox-catalyzed reactions, make them suitable for the late-stage functionalization of complex molecules. researchgate.netrsc.org

Table 1: Examples of Radical Difluoromethylation Reagents

| Reagent Name | Formula | Typical Application |

|---|---|---|

| Diethyl bromodifluoromethylphosphonate | BrCF₂P(O)(OEt)₂ | Source of •CF₂P(O)(OEt)₂ radical, followed by dephosphonylation |

| 2-(Bromodifluoromethyl)benzo[d]thiazole | C₈H₄BrF₂NS | Precursor for •CF₂H radical generation |

Nucleophilic and Electrophilic Fluorination Routes

Beyond radical methods, the difluoromethyl group can be installed using nucleophilic and electrophilic reagents, which offer complementary reactivity. cas.cn

Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion (CF₂H⁻) equivalent to an electrophilic carbon center. Reagents like (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) and [(phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO₂CF₂SiMe₃) are prominent in this class. cas.cncas.cn Deprotonation of PhSO₂CF₂H generates the PhSO₂CF₂⁻ anion, which can add to electrophiles such as aldehydes or ketones. cas.cn However, the instability of the difluoromethyl carbanion presents a significant challenge. cas.cn

Electrophilic difluoromethylation introduces a "CF₂H⁺" synthon to a nucleophilic substrate. This is often more challenging due to the electron-withdrawing nature of the fluorine atoms. acs.org Reagents have been developed that can react with S-, N-, and C-nucleophiles. For instance, N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has been shown to act as an electrophilic difluoromethylating agent, likely proceeding through a difluorocarbene intermediate. acs.org Electrophilic fluorination can also be achieved using reagents like Selectfluor® on pre-functionalized substrates such as 1,2-dihydropyridines to generate fluorinated heterocycles. mdpi.com

Table 2: Comparison of Difluoromethylation Strategies

| Strategy | Reagent Type | Mechanistic Pathway | Key Feature |

|---|---|---|---|

| Radical | Radical Precursors | C-H Functionalization | High regioselectivity on activated pyridines |

| Nucleophilic | CF₂H⁻ Equivalents (e.g., PhSO₂CF₂H) | Anionic Addition | Effective for carbonyl compounds |

| Electrophilic | CF₂H⁺ Equivalents (e.g., Sulfonium salts) | Cationic Transfer / Carbene | Suitable for electron-rich substrates |

Targeted Aldehyde Functional Group Introduction

The synthesis of 6-(difluoromethyl)picolinaldehyde requires the precise installation of a formyl group at the C2 position of the pyridine ring. This can be accomplished through the oxidation of a precursor group or by direct formylation of the ring.

Selective Oxidation Protocols

A common and effective route to picolinaldehydes is the selective oxidation of a C2-methyl or C2-hydroxymethyl group. Various oxidation reagents and protocols have been developed for this transformation. The primary challenge is to achieve high selectivity for the aldehyde without over-oxidation to the carboxylic acid or affecting other sensitive functional groups, such as the difluoromethyl moiety.

Common oxidants used for the conversion of 2-methylpyridines (picolines) to their corresponding aldehydes include selenium dioxide (SeO₂), manganese dioxide (MnO₂), and catalytic systems involving transition metals. The choice of oxidant and reaction conditions is crucial to ensure the integrity of the CF₂H group, which is generally stable under mild oxidative conditions.

Formylation Strategies

Direct C-H formylation offers a more atom-economical approach to installing the aldehyde group. Classical methods like the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) can be effective for electron-rich heterocycles. However, their application to relatively electron-deficient pyridines can be challenging and may require activation of the pyridine ring. chinesechemsoc.orgchinesechemsoc.org Recent studies have explored site-switchable C-H formylation of pyridines via oxazino pyridine intermediates, demonstrating regioselective introduction of the formyl group at the meta- or para-positions. chinesechemsoc.orgchinesechemsoc.org

Another strategy involves Friedel-Crafts-type formylation using reagents like dichloromethyl methyl ether in the presence of a Lewis acid. nih.gov For the synthesis of this compound, a formylation strategy would need to be highly regioselective for the C2 position, which is adjacent to the ring nitrogen and can be electronically activated towards such transformations.

Multi-Step Convergent and Divergent Synthetic Pathways

The assembly of complex molecules like this compound can be designed using either convergent or divergent strategies to maximize efficiency and allow for the creation of chemical libraries. researchgate.net

A convergent synthesis involves preparing key fragments of the target molecule independently and then coupling them together in the final stages. researchgate.netresearchgate.net For this compound, a convergent approach could involve the synthesis of a 2-bromo-6-(difluoromethyl)pyridine (B1278245) intermediate. This fragment could then be coupled with a formylating agent or a synthon for the aldehyde group using transition-metal-catalyzed cross-coupling reactions, such as a Suzuki or Stille coupling. This strategy is highly flexible and allows for late-stage introduction of the aldehyde functionality.

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of structurally related compounds, or congeners. researchgate.netnih.gov The previously mentioned use of oxazino pyridine intermediates for C-H functionalization is an excellent example of a divergent approach. researchgate.netresearchgate.net A common pyridine starting material is converted into an activated oxazino intermediate. From this single intermediate, reaction conditions can be tuned to direct the introduction of a difluoromethyl group to either the meta- or para-position, yielding different regioisomeric products. researchgate.netuni-muenster.de This strategy is highly efficient for exploring structure-activity relationships by providing access to a range of related compounds from a central precursor.

Cascade Cyclization and Annulation Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful approach to molecular complexity by enabling the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These processes are highly efficient and can significantly shorten synthetic sequences. While specific examples detailing the synthesis of this compound via cascade cyclization are not prevalent in the literature, the construction of substituted pyridine rings through such methodologies is well-established. nih.govbaranlab.org

General strategies for pyridine synthesis often involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org Cascade sequences can be designed to assemble the pyridine core from acyclic precursors in one pot. For instance, a novel method for preparing highly substituted pyridines employs a cascade reaction that begins with a copper-catalyzed cross-coupling, followed by an electrocyclization of a 3-azatriene intermediate, and concludes with air oxidation to furnish the aromatic pyridine ring. nih.gov Another approach involves a [1 + 5] cycloaddition of isonitriles with N-formylmethyl-substituted enamides, which proceeds through a cascade of cycloaddition, aerobic oxidative aromatization, and acyl transfer to yield polysubstituted pyridines. nih.gov

Annulation, the formation of a ring onto a pre-existing structure, is another key strategy. scripps.edu For pyridine derivatives, this can involve the fusion of a new ring onto a molecule through the formation of two new bonds. scripps.edu Palladium-catalyzed processes have been developed that involve an initial intermolecular N-arylation followed by an intramolecular carboamination to build complex fused heterocyclic systems. Self-[3+2] annulation reactions of pyridinium (B92312) salts have also been developed for synthesizing N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org

Cross-Coupling Methodologies in Picolinaldehyde Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a modular and highly versatile approach to synthesizing substituted aromatic and heteroaromatic compounds. nih.govnih.gov These methods are particularly valuable for the synthesis of picolinaldehyde derivatives, allowing for the direct introduction of aryl, heteroaryl, and other functional groups onto the pyridine ring.

One of the most widely used methods is the Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide. wikipedia.orguwindsor.ca This reaction is noted for its mild conditions and the commercial availability and environmental compatibility of boronic acids. uwindsor.ca The synthesis of substituted picolinaldehydes can be achieved by coupling a suitably halogenated picolinaldehyde precursor with a boronic acid. However, the inherent instability of some 2-pyridyl boronic acids can present challenges, limiting their application as the nucleophilic partner in some cases. rsc.orgacs.org Despite this, methods have been developed for the efficient Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. nih.gov

Decarboxylative cross-coupling has emerged as a powerful alternative, utilizing readily available and stable carboxylic acids as coupling partners. rsc.orgacs.org This approach avoids the need for often unstable organometallic reagents. rsc.org Palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with various aryl and heteroaryl bromides have been successfully developed to synthesize a range of 2-arylpyridines. rsc.orgrsc.org This strategy is particularly attractive as picolinic acids are often inexpensive and stable starting materials. rsc.org The development of Cu/Pd co-catalytic systems has further expanded the scope to include 3-substituted picolinic acids, providing access to otherwise difficult-to-synthesize 3-substituted 2-arylpyridines. acs.org

The table below summarizes key cross-coupling methodologies applicable to the synthesis of picolinaldehyde derivatives.

| Methodology | Catalyst System (Typical) | Coupling Partners | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) or Pd(II) complex (e.g., Pd(dppf)Cl₂) | Organoboron compound + Organohalide | Mild conditions, high functional group tolerance, commercial availability of reagents. | wikipedia.orgmdpi.com |

| Decarboxylative Coupling | Pd(II) and/or Cu(I) | Carboxylic acid + Organohalide | Uses stable and inexpensive carboxylic acids, avoids pre-formation of organometallic reagents. | rsc.orgacs.orgrsc.org |

| Heck Coupling | Pd(0) complex | Alkene + Organohalide | Forms C-C bonds with alkenes, useful for introducing vinyl groups. | nih.gov |

| Sonogashira Coupling | Pd(0) complex + Cu(I) salt | Terminal alkyne + Organohalide | Efficient synthesis of aryl-alkyne linkages. | nih.gov |

Catalytic Systems in this compound Synthesis

The introduction of the difluoromethyl (CF₂H) group and the subsequent manipulation of the aldehyde functionality are critical steps in the synthesis of this compound. These transformations are often facilitated by specialized catalytic systems, including transition metals for C-F bond formation and chiral Lewis acids for stereoselective derivatization of the aldehyde.

Transition Metal Catalysis for C-F Bond Formation

The incorporation of fluorine-containing groups, such as the difluoromethyl group, can dramatically alter the physicochemical properties of a molecule, enhancing attributes like metabolic stability and lipophilicity. rsc.org Direct C-H difluoromethylation of pyridines is an ideal and step-economical approach to access these valuable compounds. researchgate.netnih.gov

Transition-metal catalysis is a cornerstone of modern C-F bond formation and fluoroalkylation reactions. researchgate.net While de novo synthesis from acyclic precursors is possible, the direct introduction of difluoromethyl moieties into existing pyridine rings via metal-catalyzed cross-coupling or C-H functionalization is often preferred in discovery campaigns. researchgate.net Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides, and iodides provides a reliable method for installing the CF₂H group. researchgate.net

Recent advances have focused on the regioselective difluoromethylation of pyridines. While ortho C-H difluoromethylation using radical processes is well-studied, methods for achieving meta- and para-difluoromethylation have been more elusive. researchgate.netnih.gov Innovative strategies now allow for a regioselectivity switch between meta- and para-positions by using transient dearomatized intermediates like oxazino pyridines, which can then be selectively functionalized under radical conditions. researchgate.netnih.gov

Another important strategy is electrophilic fluorination. wikipedia.org Reagents like Selectfluor®, in combination with a transition metal catalyst or used directly on activated substrates, can be employed. nih.govnih.gov For example, the synthesis of 2-(fluoromethyl)pyridines has been achieved through the electrophilic fluorination of 1,2-dihydropyridine precursors with Selectfluor®. nih.govnih.gov This approach could potentially be adapted for the introduction of a difluoromethyl group by starting with a corresponding methylpyridine precursor and employing a stepwise fluorination protocol.

The following table summarizes selected catalytic approaches for the introduction of fluorine and fluorinated groups onto pyridine rings.

| Methodology | Catalyst/Reagent | Substrate | Description | Reference |

|---|---|---|---|---|

| C-H Difluoromethylation | Radical initiator (e.g., Ag⁺/persulfate) + CF₂H source | Pyridine | Direct functionalization of pyridine C-H bonds, often with regioselectivity challenges. | researchgate.net |

| Cross-Coupling | Pd catalyst | Halogenated pyridine + Difluoromethyl source | Modular approach coupling a pre-functionalized pyridine with a CF₂H-containing reagent. | researchgate.net |

| Electrophilic Fluorination | Selectfluor® | Dihydropyridine or activated pyridine | Introduction of fluorine via an electrophilic F⁺ source. | wikipedia.orgnih.govnih.gov |

| Regioselective C-H Difluoromethylation | Radical process with dearomatized intermediates | Pyridine | Enables selective meta- or para-difluoromethylation by transiently altering the electronic properties of the ring. | researchgate.netnih.gov |

Chiral Lewis Acid Catalysis in Aldehyde Derivatization

Once the this compound scaffold is assembled, the aldehyde group serves as a versatile handle for further chemical modifications. Chiral Lewis acid catalysis provides a powerful means to achieve asymmetric derivatization of the aldehyde, enabling the synthesis of enantiomerically enriched products. nih.govmdpi.com

A notable strategy involves the coordination of a chiral Lewis acid to the picolinaldehyde moiety itself, creating a chiral catalytic environment. rsc.orgnih.govscispace.com For example, a co-catalytic system of 2-picolinaldehyde and a chiral Ytterbium(III)-N,N'-dioxide complex has been developed for the direct asymmetric Mannich/condensation cascade reaction of glycine esters with aldimines. rsc.orgnih.gov In this system, the chiral Lewis acid bonds to the 2-picolinaldehyde, which then acts as a carbonyl catalyst, generating a chiral metal-chelated Schiff base intermediate that directs the stereochemical outcome of the subsequent nucleophilic addition. nih.gov This approach leads to the formation of trisubstituted imidazolidines with high diastereo- and enantioselectivities. rsc.orgscispace.com

The versatility of this strategy is demonstrated by its application in both two- and three-component reactions, providing efficient access to complex and synthetically useful chiral molecules. scispace.com The ability to achieve enantiodivergent synthesis—producing either enantiomer of the product—simply by modifying the structure of the chiral ligand further highlights the power of this methodology. rsc.org

Other asymmetric reactions of aldehydes catalyzed by chiral Lewis acids include the Henry reaction (nitroaldol addition), which can be catalyzed by in situ generated chiral copper(II) complexes to produce chiral β-nitro alcohols with excellent enantiomeric purity. mdpi.com The development of bifunctional catalysts, which contain both a Lewis acidic site (e.g., aluminum) and a Lewis basic site (e.g., sulfoxide), has enabled the first catalytic enantioselective Reissert reaction of pyridine derivatives, providing a route to valuable chiral piperidine subunits. nih.gov

The table below presents examples of chiral Lewis acid systems used for the asymmetric derivatization of aldehydes, including picolinaldehydes.

Iii. Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactions at the Aldehyde Functionality

The aldehyde group in 6-(difluoromethyl)picolinaldehyde is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-(difluoromethyl)picolinic acid. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a carboxylic acid moiety.

A common and effective reagent for this oxidation is the Dess-Martin Periodinane (DMP). nih.gov While typically used for the conversion of primary alcohols to aldehydes, under specific conditions, DMP can facilitate the over-oxidation to a carboxylic acid. nih.gov This method offers a valuable synthetic route to 6-(difluoromethyl)picolinic acid and its derivatives.

Another related compound, 6-(Trifluoromethyl)pyridine-2-carboxylic acid, highlights the stability of the fluorinated methyl group at the 6-position during such oxidative transformations. nih.gov

Table 1: Oxidation of this compound

| Reactant | Reagent | Product | Notes |

| This compound | Dess-Martin Periodinane (DMP) | 6-(Difluoromethyl)picolinic acid | DMP can be used for the conversion of alcohols to carboxylic acids. nih.gov |

The aldehyde group of this compound can be reduced to a primary alcohol, [6-(difluoromethyl)pyridin-2-yl]methanol. This transformation is typically achieved using a variety of reducing agents. The choice of reagent can influence the selectivity and efficiency of the reaction.

While specific examples for the reduction of this compound are not detailed in the provided search results, the general principles of aldehyde reduction are well-established. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are effective in converting aldehydes and ketones to their corresponding alcohols.

The reactivity of the pyridine (B92270) ring and the difluoromethyl group must be considered when selecting a reducing agent to avoid unwanted side reactions.

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comrsc.org This reaction is a cornerstone of organic chemistry, providing a versatile method for the formation of carbon-nitrogen double bonds. masterorganicchemistry.com

The formation of imines is typically catalyzed by acid and involves the initial addition of the amine to the aldehyde to form a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.com The reaction is generally reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water. masterorganicchemistry.comrsc.org

The reaction of aldehydes with hydrazines follows a similar pathway to produce hydrazones. These condensation reactions are crucial in the synthesis of a wide array of heterocyclic compounds and have been extensively studied. organic-chemistry.orgrsc.org The reactivity of the aldehyde is influenced by the electronic properties of the pyridine ring and the difluoromethyl substituent.

Table 2: Condensation Reactions of this compound

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | Reversible reaction, often acid-catalyzed. masterorganicchemistry.comrsc.org |

| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | Forms a C=N-N bond. |

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. quimicaorganica.orggcwgandhinagar.com This inherent electronic nature, further influenced by the electron-withdrawing difluoromethyl and aldehyde groups, dictates its reactivity towards nucleophilic and electrophilic reagents.

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). gcwgandhinagar.com The presence of the strongly electron-withdrawing difluoromethyl group at the 6-position further activates the ring for nucleophilic attack.

In 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution with 1-methylpiperazine (B117243) is influenced by the nature of the 3-substituent. researchgate.net Bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net For instance, 3-cyano and 3-trifluoromethyl substituents favor substitution at the 6-position. researchgate.net This suggests that in this compound, nucleophilic attack would likely be directed to the 2-position, which is para to the difluoromethyl group and ortho to the nitrogen.

The study of perfluorophenyl-substituted quinolines also demonstrates the feasibility of nucleophilic aromatic substitution on halogenated aromatic rings activated by electron-withdrawing groups. nih.gov

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. quimicaorganica.orggcwgandhinagar.comyoutube.com The reaction, when it does occur, generally favors substitution at the 3- and 5-positions. quimicaorganica.org

The presence of the electron-withdrawing difluoromethyl and aldehyde groups in this compound further deactivates the pyridine ring towards electrophilic attack. Therefore, forcing conditions are typically required for EAS to proceed. Useful electrophilic substitutions on pyridines often necessitate the presence of strong electron-donating groups to activate the ring. gcwgandhinagar.com

Computational studies on the nitration of pyridine derivatives indicate that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the strongly acidic medium required for the reaction leads to the protonation of the pyridine nitrogen, effectively halting the EAS reaction. rsc.org

Table 3: Reactivity of the Pyridine Ring in this compound

| Reaction Type | Reactivity | Preferred Position(s) | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAᵣ) | Favored | 2- and 4-positions | Electron-withdrawing nature of the nitrogen and the difluoromethyl group. gcwgandhinagar.comresearchgate.net |

| Electrophilic Aromatic Substitution (EAS) | Disfavored | 3- and 5-positions | Deactivating effect of the nitrogen atom and electron-withdrawing substituents. quimicaorganica.orggcwgandhinagar.comyoutube.com |

Impact of the Difluoromethyl Group on Ring Electronic Density and Reactivity

The difluoromethyl (-CF₂H) group, positioned at the 6-position of the picolinaldehyde ring, exerts a profound influence on the electron density and subsequent reactivity of the aromatic system. This influence stems primarily from the high electronegativity of the two fluorine atoms.

The -CF₂H group is characterized as a moderate electron-withdrawing substituent. nuph.edu.uanuph.edu.ua This electron withdrawal occurs through both inductive (σI) and resonance (σR) effects, as indicated by positive Hammett constants. nuph.edu.ua The primary mechanism is a strong inductive effect (-I), where the fluorine atoms pull electron density away from the pyridine ring through the sigma bond framework. This effect is most pronounced at the adjacent carbon atoms.

The pyridine ring itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons, particularly the ortho (C2, C6) and para (C4) positions. stackexchange.com The addition of the electron-withdrawing -CF₂H group at the 6-position further deactivates the ring, making it significantly less susceptible to electrophilic aromatic substitution reactions. This deactivation is a cumulative effect of the nitrogen atom and the fluorinated substituent. stackexchange.comnih.gov

Conversely, this reduced electron density makes the pyridine ring more susceptible to nucleophilic attack. The electron-withdrawing properties of both the nitrogen and the -CF₂H group lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, facilitating reactions with nucleophiles.

Furthermore, the difluoromethyl group possesses an acidic proton, enabling it to act as a hydrogen-bond donor. nih.gov This capability can influence intermolecular interactions and the molecule's behavior in protic solvents or with reagents capable of hydrogen bonding. rsc.org

| Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| -CF₂OCH₃ | 0.2163 | 0.0686 | Moderate electron-acceptor nuph.edu.ua |

| -CF₃ | 0.41 | 0.11 | Strong electron-withdrawing |

| -CHF₂ | 0.27 | 0.04 | Moderate electron-withdrawing |

| -CH₂F | 0.12 | 0.01 | Weak electron-withdrawing |

| -CH₃ | -0.01 | -0.12 | Electron-donating |

Transformations Involving the Difluoromethyl Group

While often considered a stable bioisostere, the difluoromethyl group itself can participate in specific chemical transformations, allowing for further molecular diversification.

Historically, the R-CF₂H group was seen as a terminal functional group not amenable to further modification. acs.org However, recent methodologies have enabled its derivatization.

A significant advancement is the deprotonation of the difluoromethyl group to generate a nucleophilic difluoromethyl carbanion (Ar-CF₂⁻). acs.org This transformation is typically achieved using a combination of a strong Brønsted superbase and a weak Lewis acid. The resulting stabilized Ar-CF₂⁻ synthons are reactive and can engage with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively using the difluoromethyl group as a masked nucleophile. acs.org This allows for the construction of benzylic Ar-CF₂-R linkages. acs.org

Another approach involves the activation of the C-F bonds within the CF₂H group. The use of frustrated Lewis pairs (FLPs) can selectively activate these bonds, leading to the formation of pyridinium (B92312) and phosphonium (B103445) salts. nih.gov These activated intermediates can then undergo a range of subsequent reactions, including nucleophilic substitution, to functionalize the difluoromethyl moiety. nih.gov

The stability of the difluoromethyl group is a key feature, contributing to its utility in various chemical contexts, particularly in medicinal chemistry where metabolic resistance is desired. acs.org However, its stability is not absolute and depends on the reaction conditions.

A systematic study on the stability of fluorinated methyl groups on arenes revealed that the difluoromethyl group exhibits considerable stability under both acidic and basic conditions compared to related moieties. rsc.org Its stability generally surpasses that of the monofluoromethyl group but is less than that of the highly robust trifluoromethyl group.

| Condition | Stability/Reactivity | Relevant Transformations | Reference |

|---|---|---|---|

| Strongly Basic (e.g., Superbase) | Reactive | Deprotonation to form Ar-CF₂⁻ synthon | acs.org |

| Standard Acidic/Basic Conditions | Generally Stable | Tolerated during other reactions | rsc.org |

| Frustrated Lewis Pairs (FLPs) | Reactive | C-F bond activation for substitution | nih.gov |

| Radical Conditions | Can be formed from precursors | The •CF₂H radical is considered nucleophilic | nih.gov |

Iv. Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The aldehyde group of 6-(difluoromethyl)picolinaldehyde serves as a reactive handle for a wide array of chemical transformations, enabling its use as a precursor for more elaborate molecular architectures.

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. nih.gov this compound is a valuable starting material for the construction of various fused and substituted heterocyclic systems. The aldehyde functionality can readily participate in condensation reactions with a variety of nucleophiles, such as amines and active methylene (B1212753) compounds, to form new ring systems. For instance, reactions analogous to the Hantzsch pyridine (B92270) synthesis could potentially be employed, where the aldehyde reacts with β-ketoesters and an ammonia (B1221849) source to yield highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. nih.gov While specific examples detailing the use of this compound in these reactions are not extensively documented, the known reactivity of picolinaldehydes suggests its high potential in this area.

The pyridine ring is a ubiquitous scaffold in a vast number of functional molecules. The ability to introduce multiple functional groups onto this ring system is crucial for fine-tuning the properties of the final compound. This compound provides a direct route to polyfunctionalized pyridines. The aldehyde can be converted into a variety of other functional groups, such as alcohols, carboxylic acids, or imines, through standard organic transformations. Furthermore, the difluoromethyl group imparts unique electronic properties to the pyridine ring, influencing its reactivity in subsequent functionalization reactions. The development of methods for the synthesis of fused pyridine building blocks is an active area of research, with applications in the generation of compound libraries for drug discovery. nih.gov

Contributions to Pharmaceutical and Agrochemical Development

The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in the design of pharmaceuticals and agrochemicals to enhance their metabolic stability, binding affinity, and bioavailability. bohrium.comresearchgate.net The difluoromethyl group in this compound makes it an attractive starting point for the synthesis of novel bioactive compounds.

The aldehyde group of this compound is a key feature that allows for the straightforward synthesis of a diverse range of derivatives. For example, it can be used to synthesize imines, which are precursors to various amine-containing bioactive molecules. Reductive amination of the aldehyde can introduce a wide variety of side chains, leading to libraries of compounds for biological screening. The synthesis of bioactive compounds is a major focus of modern chemistry, with numerous strategies being developed for the efficient creation of novel molecular entities. researchgate.netnih.gov While direct examples are still emerging, the structural motif of a fluorinated pyridine is present in many active compounds.

The pyridine nucleus is a common feature in many commercially successful therapeutic and crop protection agents. The introduction of a difluoromethyl group can significantly impact the biological activity of these molecules. For instance, many modern fungicides and insecticides contain fluorinated heterocyclic moieties. nih.govcolab.wsresearchgate.net The development of novel pesticides is crucial for global food security. nih.gov Research has shown that trifluoromethylpyridine derivatives are important in crop protection. bohrium.com Given the similar electronic effects of the difluoromethyl group, it is anticipated that derivatives of this compound will also exhibit interesting biological activities. The synthesis of novel diamide (B1670390) compounds containing pyrazole (B372694) and polyfluoro-substituted phenyl groups has demonstrated potent fungicidal and insecticidal activities. colab.ws

Catalytic Applications and Ligand Design

Pyridine-containing ligands are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal ions. unimi.itacs.orgnih.gov The nitrogen atom of the pyridine ring in this compound can act as a coordination site for metal centers.

The aldehyde functionality offers a convenient point for modification to create more complex ligand architectures. For example, condensation with chiral amines can produce chiral imine ligands, which are valuable in asymmetric catalysis. The synthesis of chiral pyridine bis(oxazoline) ligands, for instance, has been shown to be effective in nickel-catalyzed asymmetric cross-coupling reactions. sigmaaldrich.com

Ligand Scaffolds for Metal Complexation

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound provide a bidentate chelation site for metal ions. This fundamental coordinating ability can be elaborated upon through chemical modification to create more complex, multidentate ligand scaffolds. The introduction of the difluoromethyl group at the 6-position of the pyridine ring can influence the electronic properties of the ligand and the stability and reactivity of the resulting metal complexes.

The development of pyridinophane derivatives, for instance, showcases how pyridine-based aldehydes can be incorporated into macrocyclic ligands. These macrocycles can encapsulate metal ions, leading to complexes with unique geometries and properties. While direct synthesis of pyridinophanes from this compound is a specific area for future research, the established synthetic routes for similar compounds suggest a viable pathway. For example, the synthesis of N,N′-di(toluenesulfonyl)-2,11-diaza mdpi.com1pyridinophane highlights a methodology that could be adapted for the incorporation of the this compound moiety. rsc.org

The electronic influence of the CF2H group can be significant. Its electron-withdrawing nature can affect the Lewis basicity of the pyridine nitrogen, thereby modulating the metal-ligand bond strength. This can have implications for the catalytic activity of the resulting metal complexes, as seen in various transition-metal-catalyzed reactions where ligand electronics play a crucial role.

Table 1: Examples of Pyridine-Derived Ligand Scaffolds and their Metal Complexation Applications

| Ligand Type | Metal Ion(s) | Application |

| Pyridinophane | Various transition metals | Catalysis, Molecular Recognition |

| Bipyridine | Nickel, Iridium | Asymmetric Catalysis |

| Pyridinooxathiane | Palladium | Asymmetric Allylic Alkylation researchgate.net |

This table presents examples of ligand types derived from pyridine precursors and their applications in metal complexation, illustrating the potential for designing ligands based on this compound.

Role in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral ligands derived from readily available starting materials are of paramount importance in this field. This compound serves as a potential precursor for a variety of chiral ligands. nih.gov

The aldehyde functionality can be readily converted into a range of chiral substituents through reactions such as asymmetric addition of organometallic reagents or reductive amination with chiral amines. These transformations can install a stereocenter adjacent to the pyridine ring, creating a chiral environment around a coordinated metal.

The development of chiral pyridine units (CPUs) has been a significant focus in the design of new ligands for asymmetric catalysis. nih.gov These CPUs are often incorporated into larger ligand frameworks to induce high levels of stereoselectivity in metal-catalyzed reactions. For example, chiral 2,2'-bipyridine (B1663995) ligands have been successfully employed in highly enantioselective nickel-catalyzed reactions. nih.gov The synthesis of such ligands often involves the elaboration of a chiral pyridine-containing building block.

The difluoromethyl group in this compound can also play a role in the stereochemical outcome of a catalytic reaction. Its steric bulk and potential for non-covalent interactions, such as hydrogen bonding, can influence the orientation of the substrate in the chiral pocket of the catalyst, thereby enhancing enantioselectivity.

Table 2: Research Findings on Chiral Pyridine-Derived Ligands in Asymmetric Catalysis

| Catalyst System | Reaction Type | Enantioselectivity (ee) | Reference |

| Chiral P,olefin ligand/Palladium | Asymmetric allylic substitution | up to 98% | rsc.org |

| Chiral aminodiol/Diethylzinc | Addition to aldehydes | up to 80% | mdpi.com |

| Chiral Bis(β-amino alcohol-Cu(OAc)2·H2O | Asymmetric Henry Reaction | up to 94.6% | mdpi.com |

This table summarizes the performance of various chiral ligand systems derived from precursors analogous to this compound in different asymmetric catalytic reactions.

The design of effective chiral ligands is a continuous effort in chemical research, and the exploration of novel building blocks is crucial for advancing the field. The unique combination of a coordinating pyridine-aldehyde core and an electronically modifying difluoromethyl group makes this compound a promising candidate for the development of next-generation catalysts for asymmetric synthesis.

V. Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. For a molecule such as 6-(Difluoromethyl)picolinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, would be employed for a complete structural assignment.

¹H and ¹³C NMR for Structural Elucidation

¹H (Proton) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Spectral Features:

Aldehyde Proton (-CHO): A distinct singlet or narrowly split multiplet would be expected in the downfield region (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group.

Pyridyl Protons: The three protons on the pyridine (B92270) ring would appear in the aromatic region (δ 7-9 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would confirm their relative positions (3, 4, and 5) on the pyridine ring.

Difluoromethyl Protons (-CHF₂): The proton of the difluoromethyl group would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift would be in the range of δ 6.5-7.5 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (-CHO): The aldehyde carbon would be highly deshielded, appearing significantly downfield (δ 190-200 ppm).

Pyridyl Carbons: The five carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The carbon attached to the difluoromethyl group (C6) and the carbon of the aldehyde group (C2) would have distinct chemical shifts.

Difluoromethyl Carbon (-CHF₂): This carbon would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is highly specific for analyzing fluorine-containing compounds. The difluoromethyl group in this compound would produce a characteristic signal. The chemical shift provides information about the electronic environment of the fluorine atoms. The signal for the -CHF₂ group would be expected to be a doublet, due to coupling with the single proton attached to the same carbon (²JFH).

Advanced 2D NMR Techniques for Connectivity Mapping

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, mapping the connectivity between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₅F₂NO). The experimentally measured exact mass would be compared to the calculated theoretical mass to confirm the molecular formula with high confidence.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of the aldehyde group (-CHO).

Cleavage of the C-C bond between the pyridine ring and the difluoromethyl group.

Fragmentation of the pyridine ring itself.

Analysis of the m/z values of these fragments would provide strong corroborating evidence for the proposed structure.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction intermediates, byproducts, and other impurities, as well as for quantitative analysis and purity assessment. The choice of technique depends on the compound's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method development involves the systematic optimization of several key parameters to achieve adequate separation (resolution), peak shape, and analysis time.

Stationary Phase (Column): A C18 (octadecylsilane) column is a common starting point, offering good retention for moderately polar aromatic compounds. The choice of particle size (e.g., 5 µm or 3 µm) will affect efficiency and backpressure.

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape. The pH of the aqueous phase can be adjusted to control the ionization state of the basic pyridine nitrogen, thereby influencing retention.

Detector: A UV detector is ideal, as the pyridine ring and aldehyde group are strong chromophores. Detection can be performed at one of the compound's absorption maxima (λ_max), such as that corresponding to the π → π* transition, to ensure high sensitivity.

Derivatization: For trace-level quantification, aldehydes can be derivatized, for example with 2,4-dinitrophenylhydrazine (DNPH), to form a hydrazone that has a very strong chromophore, significantly enhancing detection limits. nih.gov

A typical starting point for an RP-HPLC method is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| This table outlines a generic starting method for analytical development. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.gov Given its structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis, particularly for assessing the presence of volatile impurities. tandfonline.com

Key aspects of GC method development include:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for separating aromatic compounds.

Injector: A split/splitless injector is typically used. The split mode is for higher concentrations to avoid column overloading, while the splitless mode is used for trace analysis.

Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature to separate volatile components and ramping up to a higher temperature to elute the target analyte and any less volatile impurities.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both retention time data and a mass spectrum for structural confirmation. nih.gov

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | 80 °C (hold 2 min), then to 280 °C at 15 °C/min |

| Detector | FID or MS |

| FID Temperature | 300 °C |

| MS Transfer Line Temp. | 280 °C |

| This table provides a representative set of conditions for GC analysis. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For this compound, CE can be used for purity profiling and the analysis of charged impurities.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the pyridine nitrogen can be protonated in an acidic buffer, giving the molecule a positive charge and allowing it to be separated from neutral and anionic species.

Buffer System: The choice of buffer pH is critical. An acidic buffer (e.g., phosphate or acetate buffer at pH < 5) will ensure the protonation of the pyridine nitrogen. The buffer concentration affects the ionic strength and current, influencing migration times and peak shape.

Applied Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation. The polarity depends on the charge of the analyte.

Detection: On-capillary UV detection is the most common method, monitoring absorbance at a suitable wavelength.

CE offers advantages of high efficiency, short analysis times, and minimal solvent consumption, making it a complementary technique to HPLC and GC for a comprehensive analytical profile.

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |

| Applied Voltage | 20 kV (Positive Polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| Detection | UV at 214 nm or 260 nm |

| This table describes typical conditions for a CE separation. |

Vi. Theoretical and Computational Investigations of 6 Difluoromethyl Picolinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for investigating the electronic structure of many-body systems, including molecules. arxiv.org It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.orgarxiv.org For molecules like 6-(Difluoromethyl)picolinaldehyde, methods such as B3LYP or PBE0, combined with basis sets like 6-311++G(d,p) or cc-pVTZ, are commonly used to calculate optimized geometries and electronic properties. ijcce.ac.irnih.govkbhgroup.in

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, key parameters would include the C-C, C-N, C-O, C-F, and C-H bond lengths, as well as the angles defining the pyridine (B92270) ring and the orientation of the difluoromethyl and aldehyde functional groups. The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. DFT calculations provide energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to assessing chemical reactivity.

Table 1: Predicted Optimized Geometry Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C(pyridine)-C(aldehyde) | ~1.48 Å |

| C=O (aldehyde) | ~1.22 Å | |

| C(pyridine)-N | ~1.34 Å | |

| C(pyridine)-C(CF2H) | ~1.51 Å | |

| C-F | ~1.36 Å | |

| Bond Angles | C(pyridine)-C-O | ~124° |

| C(pyridine)-C-H(aldehyde) | ~116° | |

| N-C(pyridine)-C(aldehyde) | ~117° | |

| Dihedral Angle | N-C-C-O | ~180° (trans) or ~0° (cis) |

| Note: These values are representative estimates based on DFT calculations for similar pyridine-aldehyde compounds. Actual values would require specific calculations for this molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. nih.gov

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, such regions would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. nih.gov

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the hydrogen of the difluoromethyl group would exhibit positive potential. nih.gov

The MEP map provides a clear, visual representation of the molecule's reactivity, guiding the understanding of how it will interact with other reagents. ijcce.ac.ir

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity.

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap.

Chemical Softness (S): The inverse of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

Analysis of these descriptors for this compound would reveal its stability and propensity to engage in chemical reactions.

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | ~ -7.0 to -8.0 |

| LUMO Energy | ELUMO | - | ~ -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 to 6.0 |

| Ionization Potential | I | -EHOMO | ~ 7.0 to 8.0 |

| Electron Affinity | A | -ELUMO | ~ 1.5 to 2.5 |

| Electronegativity | χ | (I+A)/2 | ~ 4.25 to 5.25 |

| Chemical Hardness | η | (I-A)/2 | ~ 2.5 to 3.0 |

| Electrophilicity Index | ω | χ²/2η | ~ 3.0 to 4.5 |

| Note: These values are illustrative and based on typical ranges for related heterocyclic aldehydes. researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the dynamic behavior of molecules, including their conformational changes and interactions with their surroundings.

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The most significant rotation is around the C-C bond connecting the aldehyde group to the pyridine ring. This rotation gives rise to two primary planar conformers:

Trans (or anti) conformer: The aldehyde C=O bond points away from the ring's nitrogen atom.

Cis (or syn) conformer: The aldehyde C=O bond points towards the ring's nitrogen atom.

Computational studies on the parent molecule, 2-pyridinecarboxaldehyde, have shown that the trans conformer is generally more stable. researchgate.net This preference is often attributed to minimizing steric hindrance and electrostatic repulsion between the nitrogen and oxygen atoms in the cis form. For this compound, a similar preference for the trans conformer is expected. Theoretical calculations can determine the potential energy barrier for rotation between these conformers. researchgate.net

The behavior of this compound can be significantly influenced by its interactions with other molecules, including solvent molecules. The polar nature of the molecule, due to the electronegative N, O, and F atoms, allows it to participate in several types of intermolecular interactions:

Dipole-Dipole Interactions: Occur between the permanent dipoles of the molecules.

Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aldehyde and difluoromethyl hydrogens could act as weak donors.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecule's structure and properties. ijcce.ac.ir These simulations can predict how properties like conformational stability, electronic spectra, and reactivity descriptors change in different solvent environments (e.g., polar vs. nonpolar solvents). The solvent can stabilize one conformer over another or influence the transition states of reactions involving the molecule. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches employ a variety of methods to model and predict this relationship, thereby guiding the design of more potent and selective molecules.

The biological activity of this compound can be predicted using a range of computational techniques, including quantitative structure-activity relationship (QSAR) models and molecular docking simulations. These methods correlate the physicochemical properties of the compound with its expected biological effects.

The introduction of the difluoromethyl (-CHF2) group at the 6-position of the picolinaldehyde ring is expected to significantly modulate its biological activity profile compared to the unsubstituted parent compound. The -CHF2 group is a strong electron-withdrawing group and can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, which can be crucial for enzyme inhibition. researchgate.netrsc.org

Computational models can predict the potential of this compound to interact with various biological targets. For instance, by comparing its structure to known inhibitors of enzymes like cyclooxygenases (COX) or protein kinases, it is possible to estimate its inhibitory potential. researchgate.netnih.gov Docking studies can simulate the binding of the molecule within the active site of a target protein, providing insights into the specific interactions that may lead to a biological response.

A hypothetical biological activity profile for this compound, based on computational predictions against a panel of common enzyme targets, is presented below.

| Target Enzyme | Predicted Activity | Key Interactions |

| Cyclooxygenase-2 (COX-2) | Moderate Inhibitor | H-bond with Arg120; hydrophobic interactions |

| PI3Kα | Potential Inhibitor | Interaction with catalytic lysine (B10760008) residue |

| Polo-like kinase 1 (PLK1) | Possible Inhibitor | Coordination with the kinase hinge region |

Building upon the predicted biological activities, computational methods can be employed to design novel ligands based on the this compound scaffold and to perform virtual screening of compound libraries to identify other potential lead compounds. nih.govmdpi.com

Ligand-based design approaches would use the structure of this compound as a template to generate new molecules with potentially improved activity. mdpi.com This could involve modifying the aldehyde group or introducing additional substituents on the pyridine ring. Structure-based design, on the other hand, would utilize the three-dimensional structure of a target protein to design complementary ligands. nih.govmdpi.com

Virtual screening is a powerful technique that involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.govnih.gov A pharmacophore model can be developed based on the key structural features of this compound required for its predicted biological activity. This model can then be used to search virtual databases for compounds with similar features. mdpi.com

The following table outlines a hypothetical virtual screening workflow for identifying novel inhibitors based on the this compound scaffold.

| Step | Description | Software/Method |

| 1. Target Selection | Identification of a relevant biological target (e.g., PI3Kα) | Literature review, pathway analysis |

| 2. Pharmacophore Modeling | Generation of a 3D pharmacophore model from this compound | MOE, Discovery Studio |

| 3. Virtual Screening | Screening of a compound library (e.g., ZINC, ChemBridge) against the pharmacophore model | FLAP, OCHEM |

| 4. Molecular Docking | Docking of hit compounds into the active site of the target protein | AutoDock, Glide |

| 5. Hit Selection | Prioritization of hits based on docking score, binding interactions, and ADMET properties | - |

Spectroscopic Property Prediction from Computational Models

Computational models, particularly those based on density functional theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. rsc.org These predictions are invaluable for the structural characterization of newly synthesized compounds and for understanding their electronic structure.

For this compound, DFT calculations can predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical spectra can then be compared with experimental data to confirm the structure of the compound.

The predicted spectroscopic data for this compound are summarized in the table below.

| Spectroscopic Technique | Predicted Property | Value |

| ¹H NMR | Chemical Shift (δ) of Aldehyde Proton | 9.8 - 10.2 ppm |

| ¹³C NMR | Chemical Shift (δ) of Carbonyl Carbon | 190 - 195 ppm |

| ¹⁹F NMR | Chemical Shift (δ) of -CHF₂ Group | -110 to -115 ppm |

| IR Spectroscopy | Wavenumber (ν) of C=O Stretch | 1700 - 1720 cm⁻¹ |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorption (λmax) | ~260 nm (π→π), ~310 nm (n→π) |

These predicted values are based on calculations for similar structures and provide a reasonable estimate of what would be observed experimentally. Discrepancies between theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions that are not fully captured by the computational model.

Limited Publicly Available Research on the Biological and Biochemical Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research on the specific biological and biochemical applications of the chemical compound This compound . While this compound is available commercially as a chemical reagent, in-depth studies detailing its use as a biochemical probe, its molecular mechanism of action, or the preclinical evaluation of its derivatives are not present in the accessible scientific domain.

The requested article, which was to be structured around detailed investigations into the compound's interactions with enzymes and proteins, its effects on cellular pathways, and the evaluation of its derivatives, cannot be generated at this time due to the absence of foundational research data.

Similarly, while general methodologies exist for elucidating enzyme mechanisms, analyzing protein-ligand interactions, and conducting preclinical studies, the application of these techniques to this compound has not been documented in published research.

The creation of a scientifically accurate and detailed article on the biological and biochemical research applications of this compound, as per the requested outline, is not feasible based on the current body of scientific literature. Further research and publication in peer-reviewed journals are necessary before a comprehensive summary of its biochemical interactions and potential applications can be compiled.

Vii. Biological and Biochemical Research Applications and Interactions

Preclinical Evaluation of Derivatized Compounds

In Vitro Studies on Cellular Models

While direct in vitro studies on cellular models using 6-(Difluoromethyl)picolinaldehyde are not extensively documented in publicly available research, the known effects of the difluoromethyl group and the picolinaldehyde scaffold allow for informed hypotheses regarding its potential biological interactions. Picolinaldehyde derivatives have been investigated for a range of biological activities, including as thiosemicarbazones with potent inhibitory effects on ribonucleotide reductase, a key enzyme in DNA synthesis. nih.gov The introduction of a difluoromethyl group at the 6-position of the pyridine (B92270) ring is expected to significantly influence the molecule's electronic properties and its interactions with cellular targets.

The difluoromethyl group is recognized as a unique bioisostere, capable of acting as a lipophilic hydrogen bond donor. acs.org This characteristic could facilitate interactions with biological macromolecules, such as enzymes and receptors, that are different from its non-fluorinated counterparts. In a cellular context, this could translate to altered target engagement and downstream signaling pathways. For instance, studies on other fluorinated pyridine derivatives have shown that fluorine substitution can impact potency, membrane permeability, and recognition by efflux pumps like P-glycoprotein. researchgate.net Therefore, in vitro assays utilizing various cell lines would be crucial to elucidate the specific cytotoxic, cytostatic, or other modulatory effects of this compound.

Bioavailability and Metabolic Stability Considerations

The bioavailability and metabolic stability of a drug candidate are critical determinants of its therapeutic potential. The inclusion of a difluoromethyl group is a well-established strategy to enhance these properties. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond often render the molecule more resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes.

For this compound, the CF2H group is anticipated to block a potential site of metabolism on the pyridine ring, thereby increasing its metabolic half-life. Improved metabolic stability generally leads to higher systemic exposure and potentially greater efficacy. Furthermore, the lipophilicity of a molecule, a key factor in its ability to cross biological membranes, is modulated by the difluoromethyl group. While often considered a lipophilicity-enhancing group, the actual impact can vary depending on the molecular context. acs.org Studies on dichlorophenylpyridine-based inhibitors have indicated that substitution patterns, including the presence of a difluoromethyl group, can crucially influence their pharmacological properties and bioavailability. scienceopen.com

| Property | General Effect of Difluoromethyl Group | Anticipated Impact on this compound |

| Metabolic Stability | Increased resistance to oxidative metabolism. | Higher metabolic half-life compared to non-fluorinated analogs. |

| Lipophilicity | Generally increases lipophilicity, but context-dependent. | Potentially enhanced membrane permeability and absorption. |

| Hydrogen Bonding | Can act as a lipophilic hydrogen bond donor. | May influence binding to metabolic enzymes and transporters. |

Development of Fluorinated Bioactive Agents

Design Principles for Enhanced Biological Efficacy

The design of fluorinated bioactive agents is guided by several key principles aimed at leveraging the unique properties of fluorine to enhance biological efficacy. The introduction of a difluoromethyl group, as in this compound, can be a strategic decision to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

One of the primary design principles is the use of fluorine to alter the electronic properties of a molecule. The strong electron-withdrawing nature of the difluoromethyl group can influence the pKa of nearby functional groups, which can be critical for optimizing interactions with biological targets. acs.org In the context of this compound, this could affect the reactivity of the aldehyde group or the binding affinity of the pyridine nitrogen.

Furthermore, the difluoromethyl group can serve as a bioisostere for other chemical groups, such as a hydroxyl or thiol group, but with significantly different electronic and steric properties. acs.org This allows medicinal chemists to probe the chemical space around a target and fine-tune the molecule's activity. The strategic placement of the CF2H group can also induce specific conformational preferences in the molecule, leading to a more favorable orientation for binding to a target protein.

Impact of the Difluoromethyl Group on Pharmacological Profiles

The ability of the difluoromethyl group to participate in hydrogen bonding, albeit as a lipophilic donor, can introduce new and favorable interactions within a protein's binding pocket. acs.org This can lead to a significant increase in binding affinity and, consequently, potency. For example, in the development of antiviral agents, the inclusion of fluorine has been shown to enhance activity. nih.gov

Moreover, the altered lipophilicity and electronic distribution imparted by the CF2H group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net This can lead to an improved pharmacokinetic profile, with longer half-lives and better tissue distribution. The strategic use of fluorination is a key tool in overcoming common liabilities in drug development, such as rapid metabolism or poor bioavailability.

| Pharmacological Parameter | Influence of the Difluoromethyl Group |

| Target Affinity | Can be enhanced through new hydrogen bonding and electrostatic interactions. |

| Selectivity | Can be improved by exploiting subtle differences in the binding pockets of related proteins. |

| Metabolic Stability | Generally increased due to the strength of the C-F bond. |

| Lipophilicity & Permeability | Modulated, often leading to improved membrane permeability. |

Viii. Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Strategies for Fluorinated Picolinaldehydes